molecular formula C11H5ClF4O3S B12506542 (8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate

(8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate

Cat. No.: B12506542
M. Wt: 328.67 g/mol
InChI Key: MFANMFHOYVYCHT-UHFFFAOYSA-N
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Description

(8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate is a chemical compound with the molecular formula C11H5ClF4O3S. It is known for its unique structural properties, which include a naphthalene ring substituted with chlorine and fluorine atoms, and a trifluoromethanesulfonate group. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate typically involves the reaction of 8-chloro-7-fluoro-1-naphthol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. In coupling reactions, the compound forms a complex with palladium catalysts, enabling the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-7-fluoronaphthalen-1-yl trifluoromethanesulfonate
  • Methanesulfonic acid, 1,1,1-trifluoro-, 8-chloro-7-fluoro-1-naphthalenyl ester

Uniqueness

(8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate is unique due to its specific substitution pattern on the naphthalene ring and the presence of the trifluoromethanesulfonate group. This combination of structural features imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C11H5ClF4O3S

Molecular Weight

328.67 g/mol

IUPAC Name

(8-chloro-7-fluoronaphthalen-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C11H5ClF4O3S/c12-10-7(13)5-4-6-2-1-3-8(9(6)10)19-20(17,18)11(14,15)16/h1-5H

InChI Key

MFANMFHOYVYCHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)C(=C(C=C2)F)Cl

Origin of Product

United States

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